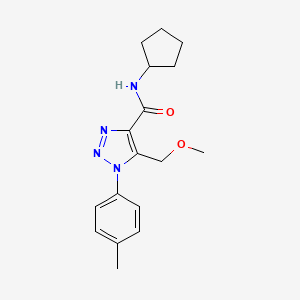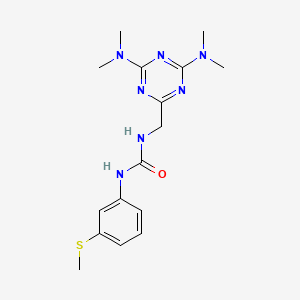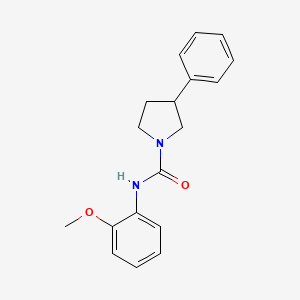![molecular formula C24H18BrN3 B2719887 3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-96-4](/img/structure/B2719887.png)
3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system
Mecanismo De Acción
Quinolines
are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . They are also used in the synthesis of advanced coatings . Quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
Pyrazoles
are another class of compounds that have been studied for their biological activities. They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon further reaction with phenylhydrazine and subsequent cyclization, yields the desired pyrazoloquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazoloquinolines, while oxidation can produce N-oxide derivatives.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 3-(3-chlorophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 3-(3-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position of the phenyl ring and the ethyl group at the 8-position of the quinoline ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-6-8-18(25)14-17)27-28(24)19-9-4-3-5-10-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSXHPUVROJCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2719806.png)
![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)

![ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)




![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)


